molecular formula C5H6N6 B13963996 1-Pyrrol-1-yltetrazol-5-amine CAS No. 73188-35-9

1-Pyrrol-1-yltetrazol-5-amine

Cat. No.: B13963996
CAS No.: 73188-35-9
M. Wt: 150.14 g/mol
InChI Key: XZLBWBDRTATHIS-UHFFFAOYSA-N
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Description

1-Pyrrol-1-yltetrazol-5-amine is a heterocyclic compound that contains both a pyrrole and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrol-1-yltetrazol-5-amine typically involves the formation of the tetrazole ring followed by the introduction of the pyrrole moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the Paal-Knorr pyrrole synthesis can be employed to form the pyrrole ring, which is then coupled with a tetrazole precursor .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrol-1-yltetrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

1-Pyrrol-1-yltetrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pyrrol-1-yltetrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic amines and tetrazole derivatives, such as:

Uniqueness

1-Pyrrol-1-yltetrazol-5-amine is unique due to its combination of a pyrrole and a tetrazole ring, which imparts distinct chemical and physical properties

Properties

CAS No.

73188-35-9

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

1-pyrrol-1-yltetrazol-5-amine

InChI

InChI=1S/C5H6N6/c6-5-7-8-9-11(5)10-3-1-2-4-10/h1-4H,(H2,6,7,9)

InChI Key

XZLBWBDRTATHIS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)N2C(=NN=N2)N

Origin of Product

United States

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